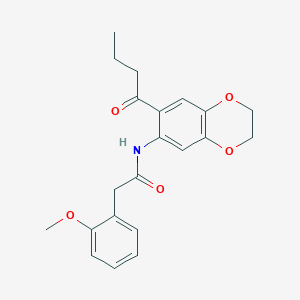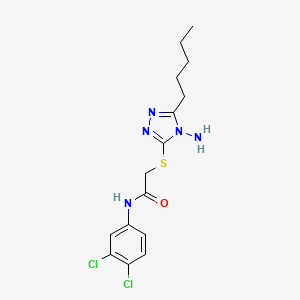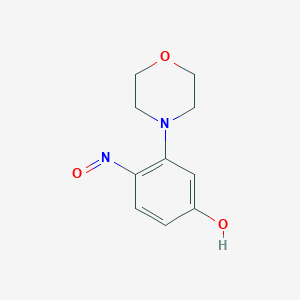![molecular formula C18H16N4O5 B11057339 N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11057339.png)
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring. This can be achieved through the reaction of hydrazides with nitriles under acidic or basic conditions.
Aromatic Substitution: The oxadiazole-containing intermediate is then subjected to electrophilic aromatic substitution to introduce the methyl group at the desired position.
Acetamide Formation: The final step involves the coupling of the substituted oxadiazole derivative with 4-nitrophenoxyacetic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amines under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The aromatic rings can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).
Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid for nitration.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.
Major Products
Reduction: Amines from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Carboxylic acids and amines from the breakdown of the acetamide bond.
Scientific Research Applications
Chemistry
In chemistry, N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(4-nitrophenoxy)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the oxadiazole ring, nitro group, and acetamide moiety suggests that it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its structural features make it a candidate for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(4-nitrophenoxy)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the oxadiazole ring can participate in hydrogen bonding and other interactions with proteins and nucleic acids. These interactions can modulate various biological pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine substituent instead of a nitro group.
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy substituent instead of a nitro group.
Uniqueness
The presence of the nitro group in N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(4-nitrophenoxy)acetamide imparts unique electronic properties and reactivity compared to its analogs. This makes it particularly interesting for applications requiring specific electronic interactions or redox properties.
Properties
Molecular Formula |
C18H16N4O5 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C18H16N4O5/c1-11-9-13(18-19-12(2)27-21-18)3-8-16(11)20-17(23)10-26-15-6-4-14(5-7-15)22(24)25/h3-9H,10H2,1-2H3,(H,20,23) |
InChI Key |
ROIUXVHMKIBXJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057257.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057258.png)


![3-(2,5-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057276.png)
![1-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]-3-phenylurea](/img/structure/B11057277.png)
![({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B11057292.png)
![3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone](/img/structure/B11057299.png)

![N-(2-phenylethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11057304.png)

![4-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(phenylcarbonyl)-1,2-oxazole-3-carboxamide](/img/structure/B11057320.png)
![5-[(4-benzylpiperazin-1-yl)sulfonyl]-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11057326.png)
![3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone](/img/structure/B11057332.png)
